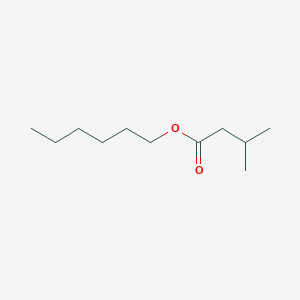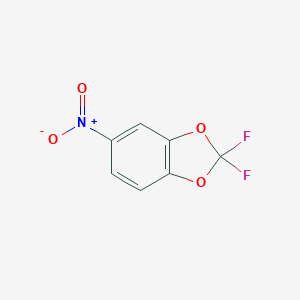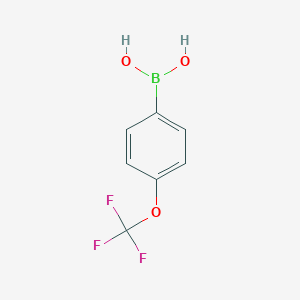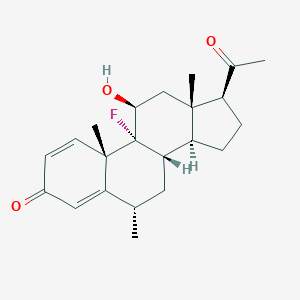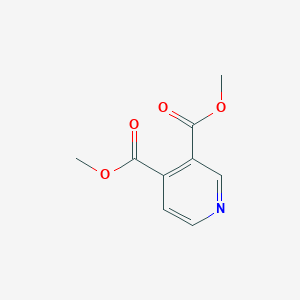
3,4-吡啶二甲酸二甲酯
描述
Dimethyl 3,4-pyridinedicarboxylate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 3,4-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 3,4-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3,4-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
储能器件电极材料
3,4-吡啶二甲酸二甲酯衍生物已用于开发金属有机框架(MOF)作为电池-超级电容器混合储能器件的活性电极材料 . 这些 MOF 表现出良好的电化学特性,这得益于它们的结构特征和独特性能,而这些特性受所用配体和金属节点类型的影響。特别是 Cu-PYDC-MOF 表现出显著的能量密度和功率密度,使其成为未来绿色能源解决方案的潜在候选者。
杂环化合物的合成
3,4-吡啶二甲酸二甲酯的吡啶核心和酯官能团使其成为化学合成中的宝贵前体 . 它在构建各种杂环化合物和复杂的分子结构方面发挥着重要作用,这些结构在制药和农化行业中至关重要。
缓蚀作用
研究表明,3,4-吡啶二甲酸二甲酯的衍生物可以作为有效的缓蚀剂 . 这些化合物已被评估其在腐蚀性环境中对金属的防腐蚀潜力,表明它们能够显着降低腐蚀速率并保护工业材料。
抗菌和抗氧化特性
3,4-吡啶二甲酸二甲酯衍生物已被研究其抗菌和抗氧化能力 . 它们对多种细菌和真菌病原体表现出优异的功效,在某些情况下优于标准抗生素。它们的抗氧化潜力也已被量化,在清除自由基方面显示出可喜的结果。
有机催化还原胺化
该化合物在有机催化还原胺化过程中用作氢源 . 它促进了亚胺还原为胺,这是合成各种有机化合物(包括药物和精细化学品)的基本步骤。
共轭还原
除了在还原胺化中的作用外,3,4-吡啶二甲酸二甲酯还被用作共轭还原中的氢源 . 这种应用在合成对映异构体纯物质方面至关重要,对映异构体纯物质在创建具有特定手性和活性的药物方面很重要。
作用机制
Target of Action
Dimethyl pyridine-3,4-dicarboxylate, also known as 3,4-dimethyl pyridine-3,4-dicarboxylate or Dimethyl 3,4-pyridinedicarboxylate, is a complex compound with potential antimicrobial properties . The primary targets of this compound are certain bacterial and fungal species, including Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida albicans and C. parapsilosis . These organisms are known to cause various infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.
Mode of Action
The compound’s mode of action is believed to involve its interaction with these microbial targets. It has been used as a ligand for the synthesis of new copper(II) and silver(I) complexes . The X-ray analysis revealed the bidentate coordination mode of the compound to the corresponding metal ion via its pyridine and pyrazine nitrogen atoms in all complexes . This interaction may disrupt essential biological processes within the microbial cells, leading to their inhibition or death.
Biochemical Pathways
It is known that the compound and its complexes can inhibit the filamentation ofC. albicans and hyphae formation . This suggests that it may interfere with the organisms’ growth and reproduction, thereby limiting their ability to spread and cause infection.
Result of Action
The result of the compound’s action is the inhibition of microbial growth. Silver(I) complexes of the compound have shown good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values ranging from 4.9 to 39.0 μM . This indicates that the compound can effectively inhibit the growth of these organisms at relatively low concentrations.
Action Environment
The action of dimethyl pyridine-3,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of metal ions can enhance its antimicrobial activity, as seen in the synthesis of copper(II) and silver(I) complexes . .
属性
IUPAC Name |
dimethyl pyridine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUSBAFIHOGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170838 | |
| Record name | Dimethyl 3,4-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-83-4 | |
| Record name | Dimethyl 3,4-pyridinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3,4-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the structural transformation of Dimethyl 3,4-pyridinedicarboxylate upon Lithium Aluminum Hydride reduction?
A1: While the provided abstract doesn't detail the exact product of the reduction, it focuses on the reaction itself. [] This suggests the research likely delves into the specific reaction conditions, yield, and potentially the challenges associated with reducing Dimethyl 3,4-pyridinedicarboxylate using Lithium Aluminum Hydride. Further investigation into the full paper would be needed to understand the structural changes at the molecular level.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



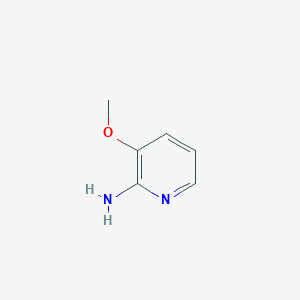
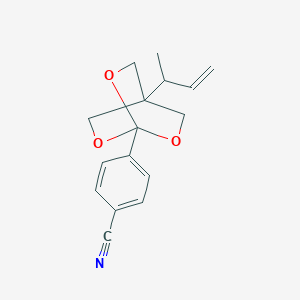
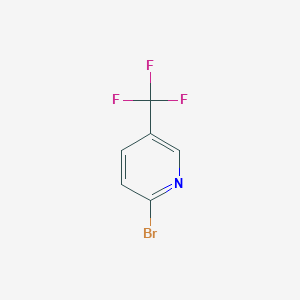
![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)


